(R)-N-Boc-3-cyanomorpholine
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Overview
Description
®-N-Boc-3-cyanomorpholine is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a cyanomorpholine core with a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Boc-3-cyanomorpholine typically involves the following steps:
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Formation of the Morpholine Ring: : The initial step involves the formation of the morpholine ring. This can be achieved through the reaction of an appropriate diol with ammonia or a primary amine under acidic conditions to form the morpholine core.
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Introduction of the Cyanide Group: : The cyanide group is introduced by reacting the morpholine derivative with a cyanating agent such as cyanogen bromide or sodium cyanide under controlled conditions.
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Protection of the Nitrogen Atom: : The nitrogen atom of the morpholine ring is protected by introducing the tert-butoxycarbonyl (Boc) group. This is typically done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of ®-N-Boc-3-cyanomorpholine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
®-N-Boc-3-cyanomorpholine can undergo various types of chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
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Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the cyanide group to an amine.
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Substitution: : The cyanide group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced products.
Substitution: Formation of substituted morpholine derivatives with various functional groups.
Scientific Research Applications
®-N-Boc-3-cyanomorpholine has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to interact with biological targets.
Biological Studies: It is employed in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-N-Boc-3-cyanomorpholine involves its interaction with specific molecular targets and pathways. The cyanide group can act as a nucleophile, participating in various biochemical reactions. The Boc protecting group ensures the stability of the compound under physiological conditions, allowing it to reach its target sites without premature degradation.
Comparison with Similar Compounds
Similar Compounds
N-Boc-3-cyanopiperidine: Similar structure with a piperidine ring instead of a morpholine ring.
N-Boc-3-cyanopyrrolidine: Similar structure with a pyrrolidine ring instead of a morpholine ring.
N-Boc-3-cyanopiperazine: Similar structure with a piperazine ring instead of a morpholine ring.
Uniqueness
®-N-Boc-3-cyanomorpholine is unique due to its specific combination of a morpholine ring, a cyanide group, and a Boc protecting group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
tert-butyl (3R)-3-cyanomorpholine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-10(2,3)15-9(13)12-4-5-14-7-8(12)6-11/h8H,4-5,7H2,1-3H3/t8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBSEJKNKHZYKD-MRVPVSSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCOC[C@H]1C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657774 |
Source
|
Record name | tert-Butyl (3R)-3-cyanomorpholine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40657774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257856-32-8 |
Source
|
Record name | tert-Butyl (3R)-3-cyanomorpholine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40657774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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